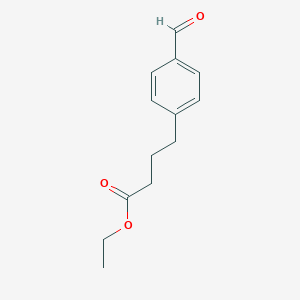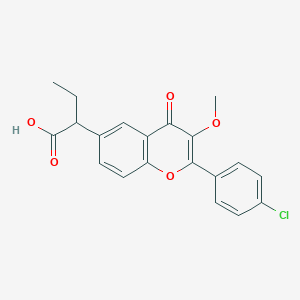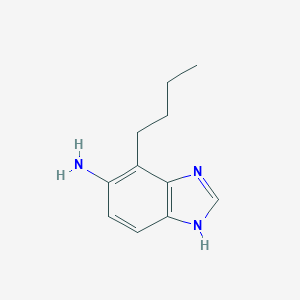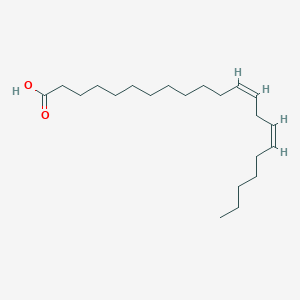
Ethyl 4-(4-formylphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-formylphenyl)butanoate, also known as ethyl 4-(p-formylphenyl)butyrate, is a chemical compound that belongs to the class of aromatic esters. It is commonly used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-formylphenyl)butanoate is not well understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carboxylesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(4-formylphenyl)butanoate are not well studied, but it is believed to have potential therapeutic applications due to its ability to inhibit certain enzymes. It has been shown to have neuroprotective effects in vitro, and it may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 4-(4-formylphenyl)butanoate is its ease of synthesis and purification. It can be synthesized in high purity and used in a variety of scientific applications. However, one limitation of this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving Ethyl 4-(4-formylphenyl)butanoate. One area of interest is the development of new enzyme inhibitors based on this compound. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, and further studies are needed to explore these potential therapeutic applications. Finally, the synthesis of new derivatives of Ethyl 4-(4-formylphenyl)butanoate may lead to the development of new bioactive compounds with potential therapeutic applications.
Métodos De Síntesis
Ethyl 4-(4-formylphenyl)butanoate can be synthesized through a multi-step process that involves the reaction between 4-formylbenzaldehyde and Ethyl 4-(4-formylphenyl)butanoate 4-bromobutyrate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through column chromatography. This method yields a high purity product that can be used in various scientific applications.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-formylphenyl)butanoate has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein structure determination, and drug discovery. It is commonly used as a substrate for enzyme assays, as it can be easily converted to other compounds through enzymatic reactions. Additionally, it has been used as a starting material for the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
ethyl 4-(4-formylphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKFRKKGZICMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631307 |
Source


|
| Record name | Ethyl 4-(4-formylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-formylphenyl)butanoate | |
CAS RN |
177736-20-8 |
Source


|
| Record name | Ethyl 4-(4-formylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)


![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)




![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
